molecular formula C18H17NO4 B1245663 (12S)-18-methoxy-5,7-dioxa-13-azapentacyclo[10.7.1.02,10.04,8.016,20]icosa-1(20),2,4(8),9,16,18-hexaen-19-ol

(12S)-18-methoxy-5,7-dioxa-13-azapentacyclo[10.7.1.02,10.04,8.016,20]icosa-1(20),2,4(8),9,16,18-hexaen-19-ol

Cat. No.: B1245663
M. Wt: 311.3 g/mol
InChI Key: JWDBVEYVPQADLG-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(12S)-18-methoxy-5,7-dioxa-13-azapentacyclo[10.7.1.02,10.04,8.016,20]icosa-1(20),2,4(8),9,16,18-hexaen-19-ol is a natural product found in Ocotea lancifolia, Ocotea sinuata, and other organisms with data available.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of complex macrocycles, such as 4,13-dioxa-1,7,8,9,17,18,19,20-octaazatricyclo[14.2.1.17,10]icosa-8,10(20),16(19),17-tetraene, involves alkylation under high dilution conditions, leading to the formation of crown-like structures. These structures have been studied for their crystal and conformational properties, revealing different symmetries and conformations in the crystalline state (Zubarev et al., 2001).

Natural Product Isolation and Structure Elucidation

  • Compounds with structural similarities, such as diarylheptanoid glucosides, have been isolated from natural sources like the root bark of Juglans cathayensis. These compounds are elucidated using extensive spectroscopic data analysis (Li et al., 2013).

Chemical Reaction Studies

  • Research into the synthesis of various oximes and their structural analysis provides insights into the resonance structures and molecular bonding characteristics of similar complex compounds (Fard et al., 2007).

Macrocyclic Complexes and Biopotential Analysis

  • Studies on macrocyclic complexes involving similar structures focus on their synthesis, structural characterization, and potential biological activities. Such research includes exploring antimicrobial and antioxidant properties and molecular docking for evaluating anti-inflammatory activities (Rathi & Singh, 2015).

Drug Synthesis and Antiproliferative Activities

  • Research into synthesizing steroid derivatives and evaluating their antiproliferative activities on human cell lines offers insights into potential therapeutic applications of similar compounds (Kiss et al., 2019).

Electrochemical Studies

  • Investigations into the electrochemistry of cobalt(III) complexes with mixed nitrogen-sulfur donor ligands provide a basis for understanding the redox behavior of similar complex structures (Gahan, Lawrance, & Sargeson, 1985).

Properties

Molecular Formula

C18H17NO4

Molecular Weight

311.3 g/mol

IUPAC Name

(12S)-18-methoxy-5,7-dioxa-13-azapentacyclo[10.7.1.02,10.04,8.016,20]icosa-1(20),2,4(8),9,16,18-hexaen-19-ol

InChI

InChI=1S/C18H17NO4/c1-21-15-5-9-2-3-19-12-4-10-6-13-14(23-8-22-13)7-11(10)17(16(9)12)18(15)20/h5-7,12,19-20H,2-4,8H2,1H3/t12-/m0/s1

InChI Key

JWDBVEYVPQADLG-LBPRGKRZSA-N

Isomeric SMILES

COC1=C(C2=C3[C@H](CC4=CC5=C(C=C42)OCO5)NCCC3=C1)O

Canonical SMILES

COC1=C(C2=C3C(CC4=CC5=C(C=C42)OCO5)NCCC3=C1)O

Synonyms

domesticine
nordomesticine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(12S)-18-methoxy-5,7-dioxa-13-azapentacyclo[10.7.1.02,10.04,8.016,20]icosa-1(20),2,4(8),9,16,18-hexaen-19-ol
Reactant of Route 2
(12S)-18-methoxy-5,7-dioxa-13-azapentacyclo[10.7.1.02,10.04,8.016,20]icosa-1(20),2,4(8),9,16,18-hexaen-19-ol
Reactant of Route 3
(12S)-18-methoxy-5,7-dioxa-13-azapentacyclo[10.7.1.02,10.04,8.016,20]icosa-1(20),2,4(8),9,16,18-hexaen-19-ol
Reactant of Route 4
(12S)-18-methoxy-5,7-dioxa-13-azapentacyclo[10.7.1.02,10.04,8.016,20]icosa-1(20),2,4(8),9,16,18-hexaen-19-ol
Reactant of Route 5
(12S)-18-methoxy-5,7-dioxa-13-azapentacyclo[10.7.1.02,10.04,8.016,20]icosa-1(20),2,4(8),9,16,18-hexaen-19-ol
Reactant of Route 6
(12S)-18-methoxy-5,7-dioxa-13-azapentacyclo[10.7.1.02,10.04,8.016,20]icosa-1(20),2,4(8),9,16,18-hexaen-19-ol

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